6-Chloro-5-fluoropyrazolo[1,5-A]pyridine
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Overview
Description
6-Chloro-5-fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrazolo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. The reaction is carried out using a fluorinating reagent such as Selectfluor. The process involves the formation of an intermediate fluorine-containing σ-complex, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient fluorinating agents and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-A]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor is commonly used for the fluorination of pyrazolo[1,5-A]pyridine derivatives.
Oxidizing Agents: Various oxidizing agents can be used to modify the oxidation state of the compound.
Reducing Agents: Reducing agents are employed to achieve reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
6-Chloro-5-fluoropyrazolo[1,5-A]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards the target molecules .
Comparison with Similar Compounds
6-Chloro-5-fluoropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
Pyrazolo[1,5-A]pyrimidines: These compounds have similar structural features but differ in their chemical properties and applications.
Fluoropyrazolo[1,5-A]pyridines: These compounds share the fluorine atom but may have different substituents at other positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4ClFN2 |
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Molecular Weight |
170.57 g/mol |
IUPAC Name |
6-chloro-5-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H |
InChI Key |
SZBUSDSHTAAKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CN2N=C1)Cl)F |
Origin of Product |
United States |
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